1-(Cyclobutylmethyl)piperidin-3-amine

Description

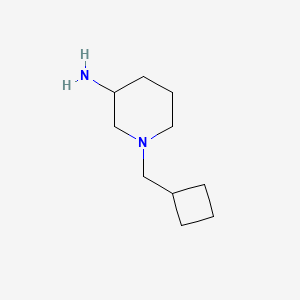

1-(Cyclobutylmethyl)piperidin-3-amine is a piperidine derivative featuring a cyclobutylmethyl substituent at the piperidine nitrogen. Piperidin-3-amine derivatives are versatile intermediates in medicinal chemistry and organic synthesis, often serving as building blocks for drug discovery or functional materials. The cyclobutylmethyl group introduces steric bulk and lipophilicity, which may influence pharmacokinetic properties such as metabolic stability and membrane permeability.

Properties

IUPAC Name |

1-(cyclobutylmethyl)piperidin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2/c11-10-5-2-6-12(8-10)7-9-3-1-4-9/h9-10H,1-8,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWSDVPRPPNIBJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CN2CCCC(C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclobutylmethyl)piperidin-3-amine typically involves the reaction of piperidine with cyclobutylmethyl halides under basic conditions. One common method is the nucleophilic substitution reaction where piperidine acts as a nucleophile and attacks the electrophilic carbon in the cyclobutylmethyl halide, resulting in the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of 1-(Cyclobutylmethyl)piperidin-3-amine can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products. Catalysts and solvents are carefully selected to enhance the reaction efficiency and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclobutylmethyl)piperidin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce secondary amines.

Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the cyclobutylmethyl group, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products: The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

1-(Cyclobutylmethyl)piperidin-3-amine is investigated for its potential as a pharmacological agent. Its structural features suggest it may interact with various biological targets, making it a candidate for drug development.

Case Study: Antidepressant Activity

Research has indicated that derivatives of piperidine compounds exhibit antidepressant properties. A study demonstrated that modifications to the piperidine ring can enhance binding affinity to serotonin receptors, suggesting that 1-(Cyclobutylmethyl)piperidin-3-amine could serve as a lead compound in developing new antidepressants.

Neuropharmacology

The compound's ability to modulate neurotransmitter systems positions it as a valuable tool in neuropharmacology.

Case Study: Dopaminergic Activity

In vitro studies have shown that similar piperidine-based compounds can influence dopaminergic pathways, which are critical in treating disorders like Parkinson's disease and schizophrenia. This suggests that 1-(Cyclobutylmethyl)piperidin-3-amine might also exhibit similar effects.

Chemical Biology

Due to its unique structure, this compound has applications in chemical biology, particularly in studying enzyme interactions and cellular processes.

Case Study: Enzyme Inhibition

Preliminary investigations reveal that compounds with a piperidine backbone can act as enzyme inhibitors. For instance, studies on related compounds have shown potential in inhibiting proteases involved in cancer progression, indicating that 1-(Cyclobutylmethyl)piperidin-3-amine could be explored for similar applications.

Material Science

The unique properties of 1-(Cyclobutylmethyl)piperidin-3-amine make it suitable for developing new materials, particularly polymers and coatings.

Case Study: Polymer Synthesis

Research indicates that incorporating piperidine derivatives into polymer matrices can enhance mechanical properties and thermal stability. This application is being explored in creating advanced materials for aerospace and automotive industries.

Agrochemicals

The compound's structural characteristics may also lend themselves to agrochemical applications, particularly as a building block for herbicides or pesticides.

Case Study: Herbicide Development

Initial studies on similar compounds have shown efficacy in inhibiting plant growth regulators, suggesting that further exploration of 1-(Cyclobutylmethyl)piperidin-3-amine could lead to the development of novel agrochemicals.

Mechanism of Action

The mechanism of action of 1-(Cyclobutylmethyl)piperidin-3-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to influence neurotransmitter systems and cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between 1-(Cyclobutylmethyl)piperidin-3-amine and related piperidin-3-amine derivatives from the evidence:

Key Findings from Comparison :

Structural Diversity :

- Substituents range from aromatic heterocycles (e.g., pyrimidin-4-yl in ) to aliphatic groups (e.g., propargyl in ). The cyclobutylmethyl group in the target compound provides a unique balance of lipophilicity and steric hindrance compared to smaller substituents like cyclopropyl or larger aromatic systems .

Molecular Weight and Solubility :

- Derivatives with salt forms (e.g., hydrochlorides in ) exhibit higher molecular weights and improved aqueous solubility. The target compound’s neutral form may require formulation adjustments for biological testing.

Applications: Pyrimidine- and pyrazole-substituted derivatives () are emphasized as scaffolds for drug discovery, while sulfonamide- and morpholine-containing analogs () may target enzymes or receptors.

Safety and Handling :

- Compounds like 1-Cyclopropylpyrrolidin-3-amine have detailed safety protocols, whereas others (e.g., ) lack hazard data, highlighting variability in risk profiles based on substituents.

Biological Activity

1-(Cyclobutylmethyl)piperidin-3-amine is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound exhibits a range of biological activities, making it a subject of interest for researchers investigating new drug candidates. This article aims to provide a comprehensive overview of the biological activity of 1-(Cyclobutylmethyl)piperidin-3-amine, including its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure

The chemical structure of 1-(Cyclobutylmethyl)piperidin-3-amine can be represented as follows:

The biological activity of 1-(Cyclobutylmethyl)piperidin-3-amine is primarily attributed to its interaction with various neuroreceptors and enzymes. Research indicates that this compound may act as a selective modulator of neurotransmitter systems, particularly those involving dopamine and serotonin receptors. The presence of the cyclobutylmethyl group enhances its binding affinity and selectivity for specific targets, which is crucial for its pharmacological effects.

Pharmacological Effects

1-(Cyclobutylmethyl)piperidin-3-amine has been investigated for several pharmacological effects, including:

- Antidepressant Activity : Studies have shown that this compound exhibits significant antidepressant-like effects in animal models, potentially through modulation of serotonin and norepinephrine levels.

- Analgesic Properties : It has demonstrated analgesic effects in various pain models, suggesting its potential use in pain management therapies.

- Cognitive Enhancement : Preliminary research indicates that it may improve cognitive functions, making it a candidate for treating cognitive disorders.

Table 1: Summary of Biological Activities

Detailed Research Findings

- Antidepressant Activity : In a study published by MDPI, the compound was tested for its ability to alleviate depression-like symptoms in mice. The results indicated a marked improvement in behavior on the forced swim test, suggesting that it may enhance serotonergic transmission .

- Analgesic Properties : A recent study focused on the analgesic effects of 1-(Cyclobutylmethyl)piperidin-3-amine using the formalin test. The compound significantly reduced both phases of pain response, indicating its potential as an effective analgesic agent .

- Cognitive Enhancement : Research conducted on aged rodents showed that administration of this compound improved performance on memory tasks compared to control groups. This suggests potential applications in treating age-related cognitive decline .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.